molecular formula C15H19BF3NO3 B1439838 N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenyl)acetamide CAS No. 885044-50-8

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B1439838
CAS No.: 885044-50-8
M. Wt: 329.12 g/mol
InChI Key: YMUFDFRNXHUJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronate ester-functionalized acetamide derivative, characterized by a phenyl ring substituted with a trifluoromethyl group at the 5-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 3-position. The acetamide moiety enhances solubility in polar solvents, while the trifluoromethyl group contributes to electron-withdrawing effects, influencing reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings .

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BF3NO3/c1-9(21)20-12-7-10(15(17,18)19)6-11(8-12)16-22-13(2,3)14(4,5)23-16/h6-8H,1-5H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUFDFRNXHUJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682226
Record name N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885044-50-8
Record name N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenyl)acetamide is a boron-containing compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the presence of a dioxaborolane moiety and a trifluoromethyl group, suggest that it may exhibit significant pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicine.

Structure and Composition

  • Molecular Formula : C14H20BNO3
  • Molecular Weight : 265.13 g/mol
  • IUPAC Name : this compound

The compound features a boron atom within a dioxaborolane ring and a trifluoromethyl group attached to a phenyl ring.

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under ambient conditions

The proposed mechanism of action for compounds similar to this compound includes:

  • Cell Membrane Disruption : Scanning electron microscopy (SEM) studies have shown that certain derivatives can cause significant damage to bacterial cell membranes, leading to cell lysis .
  • Inhibition of Protein Synthesis : Some boron-containing compounds have been suggested to interfere with protein synthesis pathways in bacteria.

Cytotoxicity and Safety Profile

Preliminary cytotoxicity assays indicate that while some derivatives exhibit antibacterial activity, they also display varying degrees of cytotoxicity against mammalian cells. The selectivity index (SI), which compares the effective concentration against bacteria to that against mammalian cells, is crucial for determining the safety profile of these compounds.

Case Study 1: Antibacterial Evaluation

In a study evaluating several N-phenylacetamide derivatives with structural similarities to this compound:

  • Compound A showed an EC50 value of 156.7 µM against Xanthomonas oryzae, outperforming established antibacterial agents .

Case Study 2: Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the side chains significantly impacted the biological activity. For example:

  • Trifluoromethyl Substitution : Enhanced antibacterial properties were observed with the introduction of trifluoromethyl groups on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of similar structures exhibit significant activity against various cancer cell lines. For instance, compounds containing the trifluoromethyl group have demonstrated enhanced biological activity due to their ability to interact with biological targets effectively .

Mechanism of Action
Research indicates that the compound may function as a 5-lipoxygenase inhibitor, which plays a role in inflammatory processes and cancer progression. Molecular docking studies suggest that modifications to the compound could enhance its binding affinity to the target enzyme .

Case Study: Synthesis and Evaluation
A study synthesized a series of N-aryl derivatives and evaluated their anticancer properties. The synthesized compounds were tested against human cancer cell lines SNB-19 and OVCAR-8, showing promising growth inhibition percentages of up to 86.61% .

Materials Science

Polymeric Applications
The unique boron-containing moiety in N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenyl)acetamide allows for its incorporation into polymer matrices. This can enhance the thermal stability and mechanical properties of polymers used in various applications .

Nanocomposite Formation
Recent studies have explored the use of this compound in forming nanocomposites that exhibit improved electrical conductivity and thermal properties. The incorporation of boron compounds into polymer systems can lead to materials with tailored properties for electronic applications .

Agricultural Chemistry

Pesticidal Properties
Research has indicated that derivatives of compounds containing dioxaborolane structures may possess pesticidal properties. The trifluoromethyl group enhances biological activity against pests while potentially reducing toxicity to non-target organisms .

Case Study: Insecticidal Activity
In a recent study, compounds similar to this compound were tested for their insecticidal efficacy against common agricultural pests. Results showed significant mortality rates in treated populations compared to controls .

Summary Table of Applications

Field Application Key Findings
Medicinal ChemistryAnticancer ActivitySignificant growth inhibition in cancer cell lines
Mechanism as 5-lipoxygenase inhibitorPotential for further optimization
Materials SciencePolymer enhancementImproved thermal stability and mechanical properties
Nanocomposite formationTailored properties for electronic applications
Agricultural ChemistryPesticidal propertiesEffective against agricultural pests

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

(i) N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]acetamide (CAS: 1150271-66-1)
  • Structural Difference : The trifluoromethyl group is at the 2-position instead of the 5-position.
  • Impact: Positional isomerism alters electronic density distribution.
  • Molecular Weight : 329.12 g/mol vs. ~345.12 g/mol (target compound, inferred from analogs).
(ii) N-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 844501-35-5)
  • Structural Difference : Fluorine at the 3-position and boronate at the 4-position.
  • Impact : Fluorine’s strong electron-withdrawing effect increases boronate reactivity but reduces steric bulk compared to trifluoromethyl. This compound may exhibit faster coupling kinetics but lower metabolic stability .

Functional Group Variations

(i) N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS: 480424-93-9)
  • Structural Difference : Lacks the trifluoromethyl group.
  • Impact : Absence of the electron-withdrawing trifluoromethyl group reduces electrophilicity of the boronate, making it less reactive in coupling reactions. Molecular weight is lower (261.12 g/mol) .
(ii) N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl)acetamide (CAS: 1150271-56-9)
  • Structural Difference : Trifluoromethoxy (-OCF₃) replaces trifluoromethyl (-CF₃).
  • Impact : The trifluoromethoxy group is less electron-withdrawing than -CF₃, leading to slower coupling rates. However, the ether linkage may improve solubility in organic solvents .

Amide Group Modifications

(i) N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide
  • Structural Difference : Propionamide (CH₂CH₃CONH-) replaces acetamide (CH₃CONH-).

Physicochemical and Reactivity Data

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity in Suzuki Coupling
Target: N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenyl)acetamide C₁₅H₁₉BF₃NO₃ ~345.12* 3-Boronate, 5-CF₃ High (strong EWG)
CAS 480424-93-9 C₁₄H₂₀BNO₃ 261.12 3-Boronate Moderate
CAS 1150271-66-1 C₁₅H₁₉BF₃NO₃ 329.12 4-Boronate, 2-CF₃ Moderate (steric hindrance)
CAS 844501-35-5 C₁₄H₁₉BFNO₃ 279.11 4-Boronate, 3-F High (F as EWG)

*Estimated based on analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)acetamide?

  • Methodology : The compound can be synthesized via palladium-catalyzed borylation of a halogenated precursor. For example, a bromo- or iodo-substituted phenylacetamide intermediate can undergo Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst and KOAc as a base in anhydrous dioxane at 80–100°C . The trifluoromethyl group is typically introduced prior to borylation via Ullmann coupling or directed ortho-metalation strategies. Post-synthesis, purification is achieved via column chromatography using hexane/ethyl acetate gradients.

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodology :

  • 1H NMR : Analyze the aromatic region (δ 7.0–8.5 ppm) for splitting patterns consistent with substitution patterns. The trifluoromethyl group (-CF₃) appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm) .
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺) with a mass accuracy <5 ppm.
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.4%).

Advanced Research Questions

Q. How can meta-selective C-H borylation be achieved using derivatives of this compound?

  • Methodology : The dioxaborolane group acts as a directing group in Ir-catalyzed C-H borylation. Use [Ir(COD)OMe]₂ with dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) as a ligand in cyclohexane at 80°C. The steric bulk of the tetramethyl dioxaborolane group enhances meta-selectivity by preventing ortho/para coordination . Monitor regioselectivity via LC-MS and compare with computed steric maps (e.g., using DFT calculations).

Q. What strategies stabilize the boronic ester moiety against hydrolysis during aqueous-phase reactions?

  • Methodology :

  • Solvent Choice : Use anhydrous THF or dioxane with molecular sieves to minimize water exposure.
  • Protecting Groups : Replace the dioxaborolane with a more hydrolytically stable MIDA (N-methyliminodiacetic acid) boronate if necessary .
  • Additives : Include Lewis acids like MgSO₄ to sequester trace water .

Q. How can researchers resolve contradictions in reaction yields when using this compound in Suzuki-Miyaura cross-coupling?

  • Troubleshooting Steps :

  • Catalyst Screening : Test Pd(PPh₃)₄, Pd(dba)₂, or SPhos Pd G3 to address potential ligand incompatibility.
  • Base Optimization : Compare K₂CO₃, CsF, and NaHCO₃ in solvent systems (e.g., DMF/H₂O vs. THF/H₂O) to balance reactivity and boronic ester stability .
  • Purity Check : Verify the absence of residual Pd or boronic acid byproducts via ICP-MS or TLC.

Data Analysis & Experimental Design

Q. How to design experiments probing the electronic effects of the trifluoromethyl group on reaction kinetics?

  • Methodology :

  • Competition Experiments : Compare coupling rates of CF₃-substituted vs. CH₃-substituted analogs under identical conditions.
  • Hammett Analysis : Correlate substituent σ values (CF₃: σₚ = 0.54) with rate constants to quantify electronic effects .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to map electron density at the reaction center.

Q. What analytical techniques validate the compound’s stability under prolonged storage?

  • Methodology :

  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks. Monitor degradation via:
  • HPLC : Check for new peaks (hydrolysis to boronic acid).
  • ¹¹B NMR : Detect shifts from sp² (boronic ester, δ ~30 ppm) to sp³ (boronic acid, δ ~10 ppm) .

Contradiction Resolution

Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies?

  • Resolution Strategy :

  • Solvent Polarity Screen : Test solubility in DMSO, DCM, MeOH, and toluene.
  • Temperature Dependence : Measure solubility at 25°C vs. 50°C.
  • Crystal Polymorphism : Perform XRPD to identify amorphous vs. crystalline forms, which affect solubility .

Tables for Key Data

Property Value/Technique Reference
1H NMR Shift (CF₃) δ 7.8–8.2 ppm (aromatic protons)
Boron Content 2.8–3.2% (via ICP-OES)
Typical Reaction Yield 65–85% (Suzuki-Miyaura coupling)
Stability (25°C, dry) >6 months (no degradation by HPLC)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.